molecular formula C14H18BrNO B1596811 2-bromo-N-cyclohexyl-N-methylbenzamide CAS No. 349395-89-7

2-bromo-N-cyclohexyl-N-methylbenzamide

Cat. No. B1596811
M. Wt: 296.2 g/mol
InChI Key: PDEAYYAQSYOTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BCHM is a useful reagent for the synthesis of a variety of compounds, and is also used as a catalyst in several chemical reactions. For instance, the CuI/l-proline catalyzed coupling of 2-bromobenzamides with alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones.


Molecular Structure Analysis

The molecular formula of BCHM is C14H18BrNO. The IUPAC Standard InChIKey is PDEAYYAQSYOTJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

BCHM is significant in the field of catalytic and synthetic chemistry. 2-Bromo derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to BCHM, are important in the synthesis of various compounds with potential biological and medicinal applications.


Physical And Chemical Properties Analysis

BCHM is a white solid at room temperature, with a molecular weight of 306.2 g/mol, and a melting point of 102-104°C. The exact mass is 295.05700 and the LogP is 3.85380 .

Scientific Research Applications

2. Synthesis and Material Applications

  • Application : 2-Bromo derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexyl-N-methylbenzamide, are important in the synthesis of various compounds with potential biological and medicinal applications.
  • Methods : They are crucial in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, which is significant for creating compounds with diverse biological activities.
  • Results : This method has been used to create compounds with diverse biological activities.

3. Catalytic and Synthetic Chemistry

  • Application : The study of 2-bromobenzamides is significant in the field of catalytic and synthetic chemistry.
  • Methods : For instance, the CuI/l-proline catalyzed coupling of 2-bromobenzamides with alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones.
  • Results : This method has been used to produce substituted 3-methyleneisoindolin-1-ones.

4. Inhibitor of Phosphodiesterase

  • Application : N-Methylbenzamide, a compound closely related to 2-bromo-N-cyclohexyl-N-methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) .
  • Methods : This compound can be used in biochemical assays to study the function and regulation of PDE10A .
  • Results : The inhibition of PDE10A can have significant effects on neurological function and could potentially be used in the treatment of certain neurological disorders .

5. Synthesis of 3-Methyleneisoindolin-1-Ones

  • Application : 2-bromo-N-cyclohexyl-N-methylbenzamide can be used in the synthesis of 3-methyleneisoindolin-1-ones.
  • Methods : The CuI/l-proline catalyzed coupling of 2-bromobenzamides with alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones.
  • Results : This method has been used to produce substituted 3-methyleneisoindolin-1-ones.

6. Steric Effect of Carboxylic Acid Ligands

  • Application : 2-bromo-N-cyclohexyl-N-methylbenzamide can be used to study the steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions.
  • Methods : The compound can be used in various reactions to understand how the steric effect of carboxylic acid ligands influences the outcome of Pd-catalyzed C–H activation reactions.
  • Results : This study can provide valuable insights into the design of new catalysts and the development of more efficient synthetic methods.

Safety And Hazards

BCHM is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

2-bromo-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAYYAQSYOTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367065
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclohexyl-N-methylbenzamide

CAS RN

349395-89-7
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclohexyl-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclohexyl-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cyclohexyl-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-cyclohexyl-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cyclohexyl-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cyclohexyl-N-methylbenzamide

Citations

For This Compound
2
Citations
S Rousseaux, SI Gorelsky, BKW Chung… - Journal of the …, 2010 - ACS Publications
… 2-Bromo-N-cyclohexyl-N-methylbenzamide (8) (172.1 mg, 0.5811 mmol, 1.0 equiv) and PivOH (17.8 mg, 0.174 mmol, 30 mol %) were added as degassed stock solutions in mesitylene (…
Number of citations: 273 pubs.acs.org
T Fujihara, A Yoshida, M Satou, Y Tanji, J Terao… - Catalysis …, 2016 - Elsevier
… In the intramolecular reaction of 2-bromo-N-cyclohexyl-N-methylbenzamide, a bulky carboxylic acid bearing three long alkyl chains at the α-position suppressed the deactivation of Pd …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.